Ammonium pyrosulfate
Overview
Description
Ammonium pyrosulfate, also known as disulfate or pyrosulfate, is a compound with the molecular formula (NH4)2S2O7 . It is used primarily for research and development purposes .
Synthesis Analysis
Ammonium pyrosulfate can be synthesized through the decomposition of ammonium sulfate . Another study suggests that it can be formed via the activation of DMSO using ammonium persulfate .Molecular Structure Analysis
The molecular structure of ammonium pyrosulfate can be visualized as two corner-sharing SO4 tetrahedra, with a bridging oxygen atom . In this anion, sulfur has an oxidation state of +6 .Chemical Reactions Analysis
Ammonium sulfate decomposition proceeds through a series of reactions leading to the formation of ammonium pyrosulfate via an ammonium bisulfate intermediate . The reactions involved in the formation of ammonium pyrosulfate are complex and involve multiple stages .Safety And Hazards
Future Directions
Future research directions could involve the extraction and separation of rare earth elements from leaching solutions of coal fly ash , and the extraction of aluminum and lithium from high-alumina coal fly ash . The utilization of coal fly ash in various applications is also a potential area of future research .
properties
IUPAC Name |
diazanium;sulfonato sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGLPVAKCEIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474790 | |
Record name | ammonium pyrosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium pyrosulfate | |
CAS RN |
10031-68-2 | |
Record name | ammonium pyrosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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